(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone
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Overview
Description
“(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone” is a novel compound designed with a piperazine structure. Piperazine derivatives exhibit diverse biological activities and find applications in both medicine and agrochemicals . This compound combines the phenyl group, piperazine moiety, and methanone functionality.
Preparation Methods
The synthetic route for this compound involves the following steps:
Introduction of the Piperazine Ring: The piperazine ring is introduced using appropriate reagents and conditions.
Substitution at the Phenyl Ring: The 3,4-dimethoxyphenyl group is attached to the piperazine ring via a suitable reaction.
Nitration: The 4-nitrobenzyl group is added to the piperazine ring.
Methanone Formation:
Industrial production methods may vary, but the above steps outline the core synthetic process.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reaction conditions.
Substitution Reactions: Substituents on the phenyl ring can be modified using various reagents.
Major Products: The main products include the target compound itself and any intermediates formed during the synthesis.
Scientific Research Applications
Chemistry::
Building Block: Researchers can use this compound as a building block for designing new molecules.
Functional Groups: Its functional groups make it versatile for further derivatization.
Insecticidal Activity: Piperazine derivatives have shown insect repellent and insecticidal properties.
Neurotoxic Potential: Investigating its effects on acetylcholinesterase (AChE) activity and oxidative stress pathways could be relevant.
Mechanism of Action
The exact mechanism remains to be fully elucidated. it likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other piperazine derivatives.
Properties
Molecular Formula |
C20H23N3O5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23N3O5/c1-27-18-8-5-16(13-19(18)28-2)20(24)22-11-9-21(10-12-22)14-15-3-6-17(7-4-15)23(25)26/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
FUIVPDUOQWOKJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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